molecular formula C21H30N2O4S B426836 N-[2-(1-cyclohexen-1-yl)ethyl]-2-{4-[(cyclopentylamino)sulfonyl]phenoxy}acetamide

N-[2-(1-cyclohexen-1-yl)ethyl]-2-{4-[(cyclopentylamino)sulfonyl]phenoxy}acetamide

Cat. No.: B426836
M. Wt: 406.5g/mol
InChI Key: BYHWALUBUQBFIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-cyclohexen-1-yl)ethyl]-2-{4-[(cyclopentylamino)sulfonyl]phenoxy}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexene ring, a cyclopentylsulfamoyl group, and a phenoxyacetamide moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-2-{4-[(cyclopentylamino)sulfonyl]phenoxy}acetamide typically involves multiple steps, starting with the preparation of the cyclohexene and cyclopentylsulfamoyl intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-cyclohexen-1-yl)ethyl]-2-{4-[(cyclopentylamino)sulfonyl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-(1-cyclohexen-1-yl)ethyl]-2-{4-[(cyclopentylamino)sulfonyl]phenoxy}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-2-{4-[(cyclopentylamino)sulfonyl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Methylcyclohexane: A simpler compound with a cyclohexane ring and a methyl group.

    Cyclohexylmethane: Another related compound with a cyclohexane ring and a methylene group.

Uniqueness

N-[2-(1-cyclohexen-1-yl)ethyl]-2-{4-[(cyclopentylamino)sulfonyl]phenoxy}acetamide is unique due to its complex structure, which includes multiple functional groups and rings

Properties

Molecular Formula

C21H30N2O4S

Molecular Weight

406.5g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[4-(cyclopentylsulfamoyl)phenoxy]acetamide

InChI

InChI=1S/C21H30N2O4S/c24-21(22-15-14-17-6-2-1-3-7-17)16-27-19-10-12-20(13-11-19)28(25,26)23-18-8-4-5-9-18/h6,10-13,18,23H,1-5,7-9,14-16H2,(H,22,24)

InChI Key

BYHWALUBUQBFIN-UHFFFAOYSA-N

SMILES

C1CCC(=CC1)CCNC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3CCCC3

Canonical SMILES

C1CCC(=CC1)CCNC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3CCCC3

Origin of Product

United States

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